Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate
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Overview
Description
Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate is a chemical compound with the molecular formula C17H13FO3 and a molecular weight of 284.28 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with propargyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or ethers.
Scientific Research Applications
Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects.
Comparison with Similar Compounds
Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)benzoate can be compared with other similar compounds such as:
Prop-2-yn-1-yl benzoate: Lacks the fluorobenzyl group, resulting in different reactivity and selectivity.
(4-Fluorophenyl)methyl (prop-2-yn-1-yl)amine hydrochloride: Contains an amine group instead of the benzoate ester, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the propargyl and fluorobenzyl groups, which confer distinct reactivity and selectivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H13FO3 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
prop-2-ynyl 4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H13FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h1,3-9,11H,10,12H2 |
InChI Key |
XTKDJKQCQBRJIO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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